2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one 2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0909995
InChI: InChI=1S/C21H22N2O3S/c1-3-13-23-20(25)19(14-15-5-9-17(24)10-6-15)27-21(23)22-16-7-11-18(12-8-16)26-4-2/h5-12,14,24H,3-4,13H2,1-2H3/b19-14-,22-21?
SMILES: CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OCC
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.5 g/mol

2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0909995

Molecular Formula: C21H22N2O3S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one -

Specification

Molecular Formula C21H22N2O3S
Molecular Weight 382.5 g/mol
IUPAC Name (5Z)-2-(4-ethoxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H22N2O3S/c1-3-13-23-20(25)19(14-15-5-9-17(24)10-6-15)27-21(23)22-16-7-11-18(12-8-16)26-4-2/h5-12,14,24H,3-4,13H2,1-2H3/b19-14-,22-21?
Standard InChI Key QRPSNCOEJMFHBP-IMQDXXIXSA-N
Isomeric SMILES CCCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=NC3=CC=C(C=C3)OCC
SMILES CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OCC
Canonical SMILES CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator